N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylamine and 3-chloropropanoyl chloride.
Formation of Amide Bond: The amine group of 2-methoxy-5-methylphenylamine reacts with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Introduction of Piperidine Ring: The intermediate product is then reacted with piperidine under appropriate conditions to introduce the piperidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- N-(2-methylphenyl)-3-(piperidin-1-yl)propanamide
- N-(2-methoxy-5-methylphenyl)-3-(morpholin-1-yl)propanamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, as well as the piperidine ring
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-6-7-15(20-2)14(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVMSOFLWTYFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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